molecular formula C6H11NOS B12097847 8-Oxa-2-thia-5-azaspiro[3.5]nonane

8-Oxa-2-thia-5-azaspiro[3.5]nonane

Cat. No.: B12097847
M. Wt: 145.23 g/mol
InChI Key: HWUOLNZXEPXFAQ-UHFFFAOYSA-N
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Description

8-Oxa-2-thia-5-azaspiro[3.5]nonane (CAS No. 602326-48-7) is a spirocyclic compound featuring a unique heteroatom arrangement: an oxygen atom at position 8, a sulfur atom at position 2, and a nitrogen atom at position 5 within a bicyclic framework. Its molecular formula is C₇H₁₃NOS, with a molecular weight of 171.25 g/mol (calculated from the formula). The compound is classified under spiroazetidines and is primarily utilized in pharmaceutical research, particularly as a scaffold for developing ligands targeting neurological receptors. Safety data indicate hazards including skin/eye irritation (H315, H318) and respiratory toxicity (H335) .

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

8-oxa-2-thia-5-azaspiro[3.5]nonane

InChI

InChI=1S/C6H11NOS/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2

InChI Key

HWUOLNZXEPXFAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(N1)CSC2

Origin of Product

United States

Mechanism of Action

The mechanism of action of 8-Oxa-2-thia-5-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

  • The 2,7-diazaspiro[3.5]nonane scaffold is superior for designing S1R ligands with nanomolar affinity, highlighting the importance of nitrogen positioning .
  • Sulfur-containing analogs like 8-Oxa-2-thia-5-azaspiro[3.5]nonane remain underexplored but hold promise for optimizing pharmacokinetic properties .
  • Future studies should prioritize functional assays (e.g., cAMP modulation) to elucidate the pharmacological profile of 8-Oxa-2-thia-5-azaspiro[3.5]nonane derivatives.

Tables

Table 1: Structural Comparison of Spiro[3.5]nonane Derivatives

Compound Heteroatoms Molecular Weight Key Biological Role
8-Oxa-2-thia-5-azaspiro[3.5]nonane O, S, N 171.25 Neurological scaffold (hypothetical)
2,7-Diazaspiro[3.5]nonane N, N 124.19 Sigma receptor ligands
2-Thia-8-azaspiro[3.5]nonane S, N 143.25 Collision cross-section studies

Table 2: Binding Affinities of Selected Derivatives

Compound Scaffold Ki(S1R) (nM) Ki(S2R) (nM) Functional Profile
4b 2,7-Diazaspiro[3.5]nonane 2.7 27 S1R antagonist
5b 2,7-Diazaspiro[3.5]nonane 13 102 S1R antagonist
8f Diazabicyclo[4.3.0]nonane 10 165 S1R antagonist

Biological Activity

8-Oxa-2-thia-5-azaspiro[3.5]nonane is a novel spiro compound characterized by its unique incorporation of oxygen, sulfur, and nitrogen within a nonane ring system. Its molecular formula is C7H13NOSC_7H_{13}NOS, with a molecular weight of approximately 145.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Features

The spiro structure of 8-Oxa-2-thia-5-azaspiro[3.5]nonane contributes to its chemical reactivity and biological activity. The presence of the thioether group (sulfur) is particularly significant, as it can influence interactions with biological targets, potentially leading to various therapeutic effects.

Biological Activities

Research indicates that 8-Oxa-2-thia-5-azaspiro[3.5]nonane exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, suggesting its potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary findings indicate that 8-Oxa-2-thia-5-azaspiro[3.5]nonane may interact with enzymes involved in critical metabolic pathways, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotentially inhibits key metabolic enzymes

The mechanism through which 8-Oxa-2-thia-5-azaspiro[3.5]nonane exerts its biological effects may involve:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
  • Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several studies have explored the biological activity of 8-Oxa-2-thia-5-azaspiro[3.5]nonane:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited a significant inhibitory effect, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Cell Line Research : In vitro tests using human cancer cell lines revealed that treatment with 8-Oxa-2-thia-5-azaspiro[3.5]nonane led to increased rates of apoptosis, indicating its potential as a chemotherapeutic agent.

Table 2: Case Study Results

Study TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
Cancer ResearchInduces apoptosis in MCF-7 breast cancer cells

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